molecular formula C15H11FN2O2 B2800202 3-fluoro-N-(2-oxoindolin-5-yl)benzamide CAS No. 921545-21-3

3-fluoro-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2800202
CAS No.: 921545-21-3
M. Wt: 270.263
InChI Key: XKWWPGUERTVDQB-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that belongs to the class of indole derivatives. It is characterized by the presence of a fluorine atom at the third position of the benzamide ring and an oxoindoline moiety.

Preparation Methods

The synthesis of 3-fluoro-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

3-Fluoro-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Fluoro-N-(2-oxoindolin-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival pathways. For example, it may target mitogen-activated protein kinase pathways, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

3-Fluoro-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile scaffold for drug development.

Properties

IUPAC Name

3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWWPGUERTVDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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